Product packaging for Oxalic acid;1-prop-2-ynylazetidine(Cat. No.:)

Oxalic acid;1-prop-2-ynylazetidine

Cat. No.: B13902827
M. Wt: 185.18 g/mol
InChI Key: RDCDUCUXAQGOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;1-prop-2-ynylazetidine is a chemical compound composed of a 1-prop-2-ynylazetidine moiety and oxalic acid. The azetidine group is a four-membered nitrogen-containing saturated heterocycle that is of significant interest in medicinal chemistry and drug discovery. Azetidine derivatives are valued as synthetic intermediates and are investigated for their potential biological activities, including applications related to metabolic and inflammatory diseases . The incorporation of a prop-2-ynyl (propargyl) group provides a versatile handle for further synthetic modifications via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. Oxalic acid, as the simplest dicarboxylic acid, often serves to form acid addition salts, which can improve the compound's crystallinity, stability, and handling properties . This combination makes this compound a reagent of interest for researchers developing new synthetic methodologies and exploring the structure-activity relationships of strained heterocycles in the design of novel pharmacologically active compounds. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO4 B13902827 Oxalic acid;1-prop-2-ynylazetidine

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

oxalic acid;1-prop-2-ynylazetidine

InChI

InChI=1S/C6H9N.C2H2O4/c1-2-4-7-5-3-6-7;3-1(4)2(5)6/h1H,3-6H2;(H,3,4)(H,5,6)

InChI Key

RDCDUCUXAQGOJQ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCC1.C(=O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for Oxalic Acid;1 Prop 2 Ynylazetidine

Precursor Synthesis of 1-prop-2-ynylazetidine

The synthesis of 1-prop-2-ynylazetidine first requires the construction of the core azetidine (B1206935) heterocycle, which is then functionalized with the propargyl group.

Azetidines are four-membered nitrogen-containing heterocycles whose synthesis can be challenging due to inherent ring strain. nih.gov A variety of synthetic methods have been developed, ranging from classical cyclization reactions to more contemporary approaches. sciencepublishinggroup.com

Conventional methods remain widely used due to their reliability and the availability of starting materials. One of the most common strategies is the intramolecular cyclization of γ-amino alcohols or their derivatives (e.g., γ-haloamines) via nucleophilic substitution. sciencemadness.org Another prevalent conventional route is the reduction of readily available azetidin-2-ones (β-lactams), which can be accomplished with reducing agents like lithium aluminium hydride (LiAlH₄) or diborane. sciencepublishinggroup.comsciencemadness.org

In recent years, novel and more efficient synthetic routes have emerged. These include:

[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, represents a direct method to form the azetidine ring. prepchem.com Visible-light-mediated versions of this reaction have been developed, offering mild conditions and access to highly functionalized azetidines. nih.govprepchem.com

Ring Expansions: The expansion of three-membered rings, such as aziridines, provides another pathway to the azetidine core. mdpi.com

Intramolecular C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has been reported as a powerful method for synthesizing functionalized azetidines from accessible amine precursors. nih.gov

Synthetic RouteDescriptionKey Reagents/ConditionsReference
Intramolecular CyclizationFormation of a C-N bond from a linear precursor containing an amine and a leaving group.γ-haloamines, base sciencepublishinggroup.comsciencemadness.org
β-Lactam ReductionReduction of the carbonyl group of an azetidin-2-one (B1220530) to a methylene (B1212753) group.LiAlH₄, Diborane (B₂H₆) sciencemadness.org
Aza Paternò-Büchi Reaction[2+2] photocycloaddition between an alkene and an imine.Visible light, photocatalyst (e.g., Ir(III) complex) nih.govprepchem.com
Ring ExpansionConversion of an aziridine (B145994) derivative to an azetidine.Rhodium carbenoids mdpi.com
Intramolecular C-H AminationPalladium-catalyzed cyclization via C-H bond activation.Pd(II) catalyst nih.gov

Once the parent azetidine ring is synthesized, the prop-2-ynyl group is introduced via N-alkylation. This is a standard nucleophilic substitution reaction where the nitrogen atom of the azetidine ring attacks an electrophilic propargyl source.

The most common and straightforward method involves the reaction of azetidine with propargyl bromide. nih.govresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) when the amine is less nucleophilic. researchgate.netnih.gov The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed. nih.gov

An alternative, more novel approach for acid-sensitive substrates is the Nicholas reaction. This method uses a dicobalt hexacarbonyl-stabilized propargylium ion, generated from a corresponding propargyl alcohol complex, to alkylate the amine under acidic conditions. google.com

StrategyPropargyl SourceTypical BaseSolventReference
Standard N-AlkylationPropargyl bromideK₂CO₃, NaHDMF, Acetonitrile researchgate.netnih.gov
Nicholas ReactionCo₂(CO)₆-complexed propargyl alcoholAcid-promoted (e.g., HBF₄)Dichloromethane (DCM) google.com

Achieving high yield and purity for 1-prop-2-ynylazetidine requires careful optimization of the N-propargylation step and subsequent purification. Key parameters that influence the reaction outcome include the choice of base, solvent, temperature, and the purity of the starting materials. For instance, propargyl bromide itself can be unstable and is often purified by fractional distillation to prevent side reactions. researchgate.net

The selection of the base is critical; a moderately strong base like K₂CO₃ is often sufficient for a secondary amine like azetidine and minimizes side reactions compared to stronger, more hazardous bases like NaH. nih.gov Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous or solid base and the organic-soluble reactants, potentially improving yields.

Purification of the resulting 1-prop-2-ynylazetidine, a liquid amine, is typically achieved through distillation under reduced pressure. Purity is assessed using standard analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. If non-volatile impurities are present, column chromatography may be required, although this can be less practical for larger-scale preparations.

Formation Mechanisms and Protocols for Oxalic acid;1-prop-2-ynylazetidine

The final compound is an oxalate (B1200264) salt, formed by reacting the synthesized amine base with oxalic acid. This can be achieved through a direct acid-base reaction or viewed through the lens of co-crystallization, where the goal is to produce a stable, well-ordered crystalline solid.

The formation of the oxalate salt is an acid-base reaction where the basic nitrogen atom of the 1-prop-2-ynylazetidine is protonated by the acidic proton from oxalic acid. Oxalic acid is a dicarboxylic acid and can form either a mono-oxalate (hydrogen oxalate) or a di-oxalate salt, depending on the stoichiometry and reaction conditions. Given the single basic site on the amine, a 1:1 or 2:1 (amine:acid) salt is possible. google.com

A general and effective protocol for forming amine oxalate salts involves dissolving the amine base in a suitable solvent, such as isopropyl alcohol (IPA), and adding it to a solution of one equivalent of anhydrous oxalic acid dissolved in the same solvent. sciencemadness.org The resulting salt is often insoluble in the reaction medium and precipitates out. If precipitation is slow or incomplete, the addition of a less polar co-solvent, such as diethyl ether, can be used to induce crystallization. sciencemadness.org The solid product is then isolated by filtration, washed with a non-polar solvent to remove any unreacted starting materials, and dried under vacuum.

Co-crystallization is a technique used to form a multi-component crystalline solid where the components are linked by non-covalent interactions. sciencepublishinggroup.com In the case of this compound, the salt formation itself is a form of co-crystallization where the primary interaction is a strong, charge-assisted hydrogen bond between the protonated azetidinium cation and the oxalate (or hydrogen oxalate) anion.

The goal of this approach is to produce a stable, crystalline solid with well-defined physical properties, which is often easier to handle and purify than the liquid amine precursor. sciencemadness.org The experimental protocol is similar to that for salt formation. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution containing stoichiometric amounts of the amine and oxalic acid in a solvent mixture, such as acetonitrile-water. google.com The resulting crystal lattice is stabilized by a network of hydrogen bonds between the ammonium (B1175870) proton (N⁺-H) and the carboxylate oxygen atoms (C-O⁻) of the oxalate ion, leading to a highly ordered three-dimensional structure. sciencepublishinggroup.com

Solvent-Mediated and Solvent-Free Synthesis of this compound

The formation of an oxalate salt from an amine is typically a straightforward acid-base reaction. Both solvent-mediated and solvent-free approaches are viable for the synthesis of this compound.

Solvent-Mediated Synthesis:

In a solvent-mediated approach, 1-prop-2-ynylazetidine and oxalic acid would be dissolved in suitable solvents before being combined. The choice of solvent is critical and often influences the yield and purity of the resulting salt. Polar protic solvents, such as isopropanol (B130326) or ethanol, are commonly employed for the crystallization of amine salts. sciencemadness.org

A general procedure would involve dissolving anhydrous oxalic acid in a solvent like isopropanol. A separate solution of 1-prop-2-ynylazetidine in the same solvent would then be added dropwise to the oxalic acid solution with stirring. sciencemadness.org The formation of the oxalate salt, being less soluble in the solvent, would lead to its precipitation. Cooling the reaction mixture in an ice bath can further enhance the crystallization process. sciencemadness.org In cases where the salt does not readily precipitate, the addition of a less polar co-solvent, such as diethyl ether, can be employed to induce precipitation. sciencemadness.org

The stoichiometry of the reactants is a key parameter. Depending on whether the mono- or di-oxalate salt is desired, the molar ratio of the amine to oxalic acid would be adjusted accordingly. For the named compound, a 1:1 molar ratio would be targeted.

Solvent-Free Synthesis:

Solvent-free, or solid-state, synthesis offers a greener alternative by eliminating the need for solvents, thus reducing waste and potential environmental impact. chemijournal.com This method often involves the grinding of the reactants together, sometimes with the aid of a catalyst or a solid support. chemijournal.com

For the synthesis of this compound, a solvent-free approach could involve the neat grinding of 1-prop-2-ynylazetidine (if liquid at the reaction temperature) with solid oxalic acid. The reaction is often facilitated by the heat generated from the friction of grinding. Microwave irradiation is another technique that can be applied in solvent-free reactions to provide the necessary energy for the reaction to proceed, often leading to shorter reaction times and higher yields. researchgate.net

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also be designed under solvent-free conditions, further enhancing the efficiency of the process. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance sustainability. chemijournal.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. rsc.org The synthesis of this compound via an acid-base reaction is an addition reaction, which inherently has a high atom economy, theoretically approaching 100% as all atoms from both 1-prop-2-ynylazetidine and oxalic acid are incorporated into the salt.

To maximize reaction efficiency, optimizing reaction conditions such as temperature, reaction time, and stoichiometry is essential. The use of catalytic processes, where applicable, can also significantly improve efficiency. rsc.org

Sustainable Solvents and Reagents for this compound Production

The choice of solvents is a key consideration in green chemistry. chemijournal.com For the solvent-mediated synthesis of this compound, the use of greener solvents is preferred. Water, ethanol, and isopropanol are generally considered more environmentally benign than chlorinated or aprotic polar solvents. The ideal solvent would be one that is non-toxic, derived from renewable resources, and easily recyclable.

Regarding reagents, both 1-prop-2-ynylazetidine and oxalic acid should be sourced or synthesized using sustainable methods where possible. For instance, oxalic acid can be produced from renewable resources. The synthesis of the azetidine precursor should ideally avoid the use of hazardous reagents and minimize the number of synthetic steps to reduce waste. nih.gov

Purification Techniques and Scale-Up Considerations for this compound

Purification Techniques:

The primary method for purifying amine salts like this compound is recrystallization. tutorchase.com This technique relies on the difference in solubility of the salt in a hot versus a cold solvent. tutorchase.com The crude salt is dissolved in a minimal amount of a suitable hot solvent, and upon slow cooling, the purified salt crystallizes out, leaving impurities dissolved in the mother liquor. tutorchase.com The choice of solvent is critical; a good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, such as ethanol/ether or isopropanol/diethyl ether, can also be effective. sciencemadness.org

After crystallization, the purified salt is collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum. sciencemadness.orgtutorchase.com

For impurities that are difficult to remove by recrystallization, other techniques such as column chromatography could be employed. However, for salts, this can be more complex.

Scale-Up Considerations:

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges.

Heat Transfer: The acid-base reaction for salt formation is often exothermic. On a large scale, efficient heat management is crucial to control the reaction temperature and prevent side reactions or decomposition.

Mixing: Ensuring homogeneous mixing of the reactants becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.

Crystallization and Filtration: The control of crystallization to obtain a product with the desired particle size and morphology is critical for ease of filtration and handling. Large-scale filtration and drying equipment would be necessary.

Process Safety: A thorough safety assessment is required to handle the reactants and manage the exothermic nature of the reaction on a large scale.

Continuous flow chemistry offers a potential solution for scaling up, providing better control over reaction parameters, improved heat transfer, and enhanced safety compared to batch processes. polimi.it

Advanced Spectroscopic and Structural Characterization of Oxalic Acid;1 Prop 2 Ynylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the identity and structure of Oxalic acid;1-prop-2-ynylazetidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive map of the molecular framework can be constructed.

The formation of the salt via proton transfer from oxalic acid to the nitrogen atom of the azetidine (B1206935) ring significantly influences the electronic environment of the nearby nuclei, which is reflected in their chemical shifts (δ). In the ¹H NMR spectrum, the protons on the carbons adjacent to the newly formed positively charged quaternary ammonium (B1175870) nitrogen are expected to be deshielded and shift downfield compared to the free base. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the azetidine ring will experience a downfield shift. The oxalate (B1200264) anion is expected to show a single ¹³C signal for the two equivalent carboxylate carbons. researchgate.netbhu.ac.in

Expected ¹H NMR Chemical Shifts (in DMSO-d₆) This table presents predicted chemical shifts based on the analysis of the constituent parts and known effects of protonation.

Protons Multiplicity Expected Chemical Shift (ppm) Rationale
Azetidine CH₂ (α to N) Triplet ~ 4.0 - 4.5 Deshielded due to adjacent N⁺
Azetidine CH₂ (β to N) Quintet ~ 2.5 - 3.0 Less deshielded than α-protons
Propargyl CH₂ Doublet ~ 4.2 - 4.6 Adjacent to N⁺ and C≡C group
Acetylenic CH Triplet ~ 3.5 - 3.8 Terminal alkyne proton

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆) This table presents predicted chemical shifts based on the analysis of the constituent parts and known effects of salt formation.

Carbon Expected Chemical Shift (ppm) Rationale
Azetidine CH₂ (α to N) ~ 55 - 60 Deshielded due to adjacent N⁺
Azetidine CH₂ (β to N) ~ 15 - 20 Less deshielded than α-carbon
Propargyl CH₂ ~ 45 - 50 Adjacent to N⁺
Acetylenic C (quaternary) ~ 80 - 85 Alkyne carbon attached to CH₂
Acetylenic C (CH) ~ 75 - 80 Terminal alkyne carbon

While 1D NMR provides information on the types of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle. nih.gov

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the propargyl CH₂ protons and the terminal acetylenic CH proton, as well as correlations between the adjacent CH₂ groups within the azetidine ring, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as connecting the azetidine proton signals to the azetidine carbon signals.

The analysis of materials in the solid state can reveal information about their crystalline arrangement. Polymorphs are different crystal forms of the same compound, which can have distinct physical properties. Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is highly sensitive to the local environment of each carbon atom. researchgate.net

If this compound can exist in different polymorphic forms, the ¹³C chemical shifts in the ssNMR spectrum would likely differ between them. nih.gov This is because the precise arrangement of molecules in the crystal lattice (crystal packing) affects the electronic shielding of the nuclei. umich.edu A single, sharp resonance for each unique carbon in the molecule would indicate a single crystalline form, whereas the presence of multiple peaks for a single carbon site could suggest the presence of multiple polymorphs or a disordered structure within the asymmetric unit. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a sample and is exceptionally useful for identifying functional groups and studying intermolecular interactions, such as the proton transfer central to the structure of this salt. surrey.ac.uk

The infrared (IR) and Raman spectra of the salt are dominated by the characteristic vibrations of its functional groups. The formation of the salt leads to the disappearance of the carboxylic acid O-H band and the appearance of bands associated with the ammonium ion (N⁺-H) and the carboxylate group (COO⁻). nih.gov

Expected Characteristic Vibrational Frequencies This table presents predicted frequencies based on known functional group analysis.

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Notes
N⁺-H Stretch 3200 - 2800 (broad) Very broad due to strong hydrogen bonding. Confirms protonation.
≡C-H Stretch ~ 3300 Sharp, characteristic of a terminal alkyne.
C-H Stretch (Aliphatic) 3000 - 2850 From azetidine and propargyl CH₂ groups.
C≡C Stretch 2150 - 2100 Typically weak in IR, but can be stronger in Raman.
COO⁻ Asymmetric Stretch 1650 - 1580 Strong absorption, characteristic of the carboxylate anion. researchgate.net
COO⁻ Symmetric Stretch 1420 - 1300 Strong absorption, characteristic of the carboxylate anion. researchgate.net

The most definitive spectroscopic evidence for the formation of this compound as a proton-transfer salt comes from comparing its vibrational spectrum to that of its precursors, oxalic acid and 1-prop-2-ynylazetidine.

Evidence of Proton Transfer: The most significant indicator is the disappearance of the broad O-H stretching band of the oxalic acid carboxylic acid groups (typically found above 3000 cm⁻¹) and the simultaneous appearance of a very broad and strong absorption band in the 3200-2800 cm⁻¹ region. nih.govkennesaw.edu This new band is assigned to the N⁺-H stretching vibration of the protonated azetidine ring. Furthermore, the sharp C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) is replaced by two distinct, strong bands for the asymmetric (~1610 cm⁻¹) and symmetric (~1320 cm⁻¹) stretching of the carboxylate anion (COO⁻). nih.govnih.gov This shift confirms the deprotonation of oxalic acid.

Intermolecular Interactions: The structure of the salt in the solid state is stabilized by strong intermolecular hydrogen bonds, primarily between the ammonium proton (N⁺-H) and the carboxylate oxygen atoms (N⁺-H···O⁻). documentsdelivered.commdpi.com The strength and nature of these hydrogen bonds are reflected in the vibrational spectra. The significant broadening and red-shifting (shift to lower frequency) of the N⁺-H stretching band is a direct consequence of its involvement in strong hydrogen bonding. nih.gov The precise frequencies and shapes of these bands can provide insight into the geometry and strength of the hydrogen-bonding network within the crystal lattice. rsc.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass-to-charge ratio (m/z) of an analyte with exceptional accuracy, which allows for the determination of its elemental formula. The compound this compound is a salt formed from oxalic acid (C₂H₂O₄) and 1-prop-2-ynylazetidine (C₆H₉N). The combined molecular formula is C₈H₁₁NO₄. cymitquimica.com

In a typical HRMS experiment using electrospray ionization (ESI), the components would likely be observed as individual ions or as adducts. The 1-prop-2-ynylazetidine component, being a base, would readily be observed in positive ion mode as the protonated molecular ion [M+H]⁺. HRMS analysis provides a measured mass that can be compared to the calculated theoretical mass. The minuscule difference between these values, typically in parts per million (ppm), provides strong evidence for the assigned molecular formula.

The data presented is theoretical and representative of expected results, as specific experimental data for this compound is not publicly available.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Degradation Product Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful tool used to structurally characterize ions by fragmenting them and analyzing the resulting product ions. For this compound, MS/MS analysis would typically be performed on the protonated 1-prop-2-ynylazetidine ion ([C₆H₉N+H]⁺) to confirm its structure.

The precursor ion is isolated and subjected to collision-induced dissociation (CID), leading to characteristic fragmentation patterns. The fragmentation of the four-membered azetidine ring and the propargyl group would yield specific product ions, confirming the connectivity of the molecule. For instance, the loss of acetylene (B1199291) (C₂H₂) or the cleavage of the azetidine ring are plausible fragmentation pathways.

Furthermore, MS/MS is valuable for analyzing potential degradation products. Oxalic acid is known to decompose into formic acid and carbon monoxide upon heating. nih.gov LC-MS/MS methods could be developed to detect and quantify these and other related impurities, ensuring the compound's stability and purity profile is well-understood. nih.gov

This fragmentation data is predictive and based on established chemical principles.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of crystalline solids. These methods are essential for understanding the precise structure, phase, and intermolecular interactions within the crystal lattice of this compound.

Single Crystal X-ray Diffraction of this compound

Single Crystal X-ray Diffraction (SCXRD) provides the unambiguous determination of a molecule's solid-state structure. Growing a suitable single crystal of this compound would allow for the precise measurement of unit cell dimensions, space group, and atomic coordinates. utwente.nljournalspress.comrsc.org This analysis would confirm the salt-like nature of the compound, detailing the proton transfer from oxalic acid to the azetidine nitrogen. It would also provide exact bond lengths, bond angles, and torsional angles, offering a complete picture of the molecular conformation.

The crystallographic data is hypothetical, based on similar small-molecule oxalate salts, and serves as an example of the information provided by SCXRD analysis.

Elucidation of Hydrogen Bonding Networks and Supramolecular Architecture in this compound

The solid-state structure of this compound is dictated by a network of intermolecular hydrogen bonds. ias.ac.inresearchgate.net Given the components, the primary and strongest interaction is expected to be a charge-assisted hydrogen bond formed after a proton is transferred from a carboxylic acid group of oxalic acid to the basic nitrogen atom of the azetidine ring. This results in an azetidinium cation and a hydrogen oxalate anion.

The resulting N⁺-H···O⁻ hydrogen bond is a key feature of the crystal structure. Additionally, the hydrogen oxalate anion contains both a hydrogen bond donor (-COOH) and multiple acceptors (C=O, -COO⁻), allowing it to form further hydrogen bonds. These interactions can link the anions into chains or dimers. frontiersin.orgnih.gov These chains can then be cross-linked by the azetidinium cations, leading to a complex three-dimensional supramolecular architecture. The nature and geometry of these bonds, determined by SCXRD, are fundamental to the compound's physical properties.

Compound Names

Computational and Theoretical Studies of Oxalic Acid;1 Prop 2 Ynylazetidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

There are no available research findings on the quantum chemical calculations for the molecular geometry and electronic structure of Oxalic acid;1-prop-2-ynylazetidine.

Density Functional Theory (DFT) Studies on Conformational Preferences of this compound

Specific DFT studies identifying the conformational preferences of this compound are not present in the current body of scientific literature. Such studies would typically involve calculating the relative energies of different spatial arrangements (conformers) of the molecule to determine the most stable structures.

Calculation of Electrostatic Potential Surface and Frontier Molecular Orbitals (FMOs)

There are no published calculations of the electrostatic potential surface or the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. These calculations would be essential for understanding the compound's reactivity and intermolecular interaction sites.

Analysis of Proton Transfer and Intermolecular Interactions within this compound

A detailed analysis of proton transfer dynamics and the nature of intermolecular interactions (such as hydrogen bonding) within the this compound crystal lattice or in solution is not available in published research.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

No specific Molecular Dynamics (MD) simulation studies have been reported for this compound.

Investigation of Solution-State Dynamics and Solvation Effects on this compound

Information regarding the investigation of the dynamic behavior of this compound in different solvents and the effect of solvation on its structure and stability through MD simulations is not available.

Solid-State MD Simulations for Lattice Dynamics and Thermal Stability Predictions

There are no documented solid-state MD simulations that explore the lattice dynamics, phase transitions, or thermal stability of this compound.

In Silico Prediction of Spectroscopic Parameters for this compound

Computational chemistry offers powerful predictive capabilities for various spectroscopic techniques, allowing for the theoretical determination of spectra that can aid in the identification and structural elucidation of new compounds. These predictions are achieved by solving the Schrödinger equation for the molecule's electronic structure, which in turn allows for the calculation of properties that govern its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants (J-values) for a given molecule. The process begins with the geometry optimization of the this compound salt structure using a selected level of theory, such as DFT with the B3LYP functional and a basis set like 6-311+G(d,p).

Following optimization, the magnetic shielding tensors are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The resulting data provides a theoretical NMR spectrum that can be compared with experimental findings.

Below is a representative table of predicted NMR parameters for the 1-prop-2-ynylazetidinium cation component.

Table 1: Predicted NMR Parameters for the 1-prop-2-ynylazetidinium Cation Predicted using DFT/B3LYP/6-311+G(d,p) level of theory with GIAO method.

Atom Label Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Predicted ¹H-¹H Coupling Constants (J, Hz)
Azetidine-H2/H4 (axial) 3.95 - ³J = 7.8 (to H2/H4 equatorial)
Azetidine-H2/H4 (equatorial) 4.20 - ³J = 6.5 (to H3)
Azetidine-H3 2.65 - ³J = 7.2 (to H2/H4)
Propargyl-H1' 4.15 - ⁴J = 2.4 (to H3')
Propargyl-H3' (alkynyl) 3.10 - ⁴J = 2.4 (to H1')
Azetidine-C2/C4 - 58.5 -
Azetidine-C3 - 21.0 -
Propargyl-C1' - 45.0 -
Propargyl-C2' (alkynyl) - 79.5 -
Propargyl-C3' (alkynyl) - 75.0 -

Note: Chemical shifts for the oxalate (B1200264) anion carbons are typically predicted in the 160-165 ppm range.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Computational frequency analysis can predict the complete vibrational spectrum of this compound. After the initial geometry optimization confirms a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), the second derivatives of the energy with respect to atomic coordinates are calculated.

These calculations yield the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore corrected using empirical scaling factors. The resulting theoretical spectrum shows distinct peaks corresponding to specific bond stretches, bends, and torsions within the molecule, such as the C≡C stretch of the propargyl group, the C=O stretch of the oxalate, and various C-H and C-N vibrations.

Table 2: Selected Predicted Vibrational Frequencies for this compound Predicted using DFT/B3LYP/6-311+G(d,p) level of theory. Frequencies are unscaled.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Predicted IR Intensity
O-H Stretch Carboxylic Acid (Oxalate) 3450 Strong
≡C-H Stretch Alkyne 3310 Moderate
C-H Stretch Azetidine (B1206935) & Propargyl CH₂ 2950-3050 Moderate-Weak
C≡C Stretch Alkyne 2145 Weak
C=O Stretch Carboxylic Acid (Oxalate) 1750 Very Strong
C-N Stretch Azetidine 1150-1250 Moderate

Computational Analysis of Reaction Pathways and Energy Barriers for this compound

Beyond static properties, computational chemistry is instrumental in exploring the dynamic behavior of molecules, including their formation and subsequent reactivity. For this compound, this involves mapping the potential energy surface for reactions of interest.

A key reaction pathway to analyze is the formation of the parent molecule, 1-prop-2-ynylazetidine, for instance, via the N-alkylation of azetidine with propargyl bromide. Computational methods can model this Sₙ2 reaction by identifying the structures of the reactants, the transition state (TS), and the product. The transition state is a first-order saddle point on the energy surface, and its structure provides crucial information about the reaction mechanism. By calculating the energies of these stationary points, the activation energy (energy barrier) for the reaction can be determined, which is directly related to the reaction rate.

Furthermore, the reactivity of the terminal alkyne in the 1-prop-2-ynylazetidine moiety can be investigated. A common and powerful reaction for terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction. A computational study could model the reaction pathway of 1-prop-2-ynylazetidine with a simple azide (B81097), such as methyl azide, in the presence of a copper(I) catalyst. This analysis would involve locating the various intermediates and transition states along the catalytic cycle, providing insights into the reaction's regioselectivity and the energy barriers for each step. Such interplay between computational modeling and experimental work has been crucial in understanding cycloaddition mechanisms. researchgate.net

Table 3: Hypothetical Calculated Energy Profile for a Reaction Step Illustrative data for the cycloaddition of 1-prop-2-ynylazetidine with methyl azide.

Species Description Relative Energy (kcal/mol)
Reactants 1-prop-2-ynylazetidine + CH₃N₃ 0.0
Pre-reaction Complex Reactants loosely associated -2.5
Transition State (TS) C-N bond formation +15.8
Product Complex Triazole product associated -25.0

This analysis provides a quantitative understanding of the reaction's feasibility and kinetics, guiding synthetic efforts and the design of new chemical transformations.

Reactivity and Reaction Pathways of Oxalic Acid;1 Prop 2 Ynylazetidine

Strain-Release Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring is fundamentally driven by its inherent ring strain, estimated to be around 25.2 kcal/mol. researchgate.net This strain energy, comparable to that of cyclopropane (B1198618) and aziridine (B145994), provides a thermodynamic driving force for reactions that lead to the opening of the four-membered ring. researchgate.net While more stable than the highly reactive aziridines, azetidines can undergo controlled ring-opening under appropriate conditions, offering a pathway to more complex, functionalized acyclic structures. rsc.orgresearchwithrutgers.comrsc.org

The azetidinium cation, formed by protonation of the nitrogen atom by oxalic acid, is highly susceptible to nucleophilic attack. This process is further facilitated by the relief of ring strain upon ring opening. A variety of nucleophiles can be employed to open the azetidine ring, leading to the formation of γ-substituted aminopropanes.

Common nucleophiles for such reactions include halides, amines, thiols, and alcohols. The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking one of the ring carbons, leading to cleavage of a carbon-nitrogen bond. The regioselectivity of the attack can be influenced by steric and electronic factors on the azetidine ring, although in the case of the unsubstituted 1-prop-2-ynylazetidine cation, attack at either of the two equivalent methylene (B1212753) carbons is equally likely.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Azetidinium Ions

NucleophileProduct TypeGeneral Reaction Conditions
Halide (e.g., Cl⁻, Br⁻, I⁻)γ-HaloamineAcidic conditions, heat
Amine (R₂NH)1,3-DiamineNeat or in a polar solvent
Thiol (RSH)γ-AminothioetherBase catalyst (e.g., Et₃N)
Alcohol (ROH)γ-AminoetherAcid catalysis, heat

This table presents generalized conditions for the ring-opening of azetidinium ions based on established reactivity patterns of azetidines.

Beyond nucleophilic attack, the azetidine ring can also be cleaved through thermal or photochemical means. beilstein-journals.org Thermal decomposition of azetidines can lead to fragmentation into smaller unsaturated molecules. However, these reactions often require high temperatures and may lack selectivity.

Photochemical reactions, on the other hand, can offer more controlled pathways for azetidine ring cleavage. beilstein-journals.orgnih.govpolimi.it For instance, in the presence of a suitable photosensitizer, azetidines can undergo ring cleavage to form various reactive intermediates, which can then be trapped to yield functionalized products. The specific outcome of a photochemical reaction is highly dependent on the wavelength of light used, the presence of sensitizers, and the surrounding chemical environment. A "build and release" strategy, where a photochemical cyclization is followed by a strain-releasing ring-opening, is a known approach for synthesizing complex molecules. beilstein-journals.org

Alkyne Chemistry of the Propargyl Group in Oxalic acid;1-prop-2-ynylazetidine

The terminal alkyne of the propargyl group is a highly versatile functional group, participating in a wide range of chemical transformations. mdpi.com This functionality allows for the facile introduction of molecular diversity and the construction of more complex architectures.

The most prominent reaction of the terminal alkyne in 1-prop-2-ynylazetidine is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgmdpi.comnih.govrsc.orgrsc.org This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation, materials science, and drug discovery. acs.orgnih.gov

The reaction involves the coupling of the terminal alkyne of the propargyl group with an organic azide (B81097) in the presence of a copper(I) catalyst. The catalyst can be generated in situ from a copper(II) salt and a reducing agent, such as sodium ascorbate, or by using a copper(I) salt directly. mdpi.com

Table 2: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ComponentExampleTypical Concentration/Loading
Alkyne Substrate1-prop-2-ynylazetidine1 equivalent
Azide SubstrateBenzyl azide1-1.2 equivalents
Copper(II) SourceCuSO₄·5H₂O1-5 mol%
Reducing AgentSodium Ascorbate5-10 mol%
Solventt-BuOH/H₂O, DMF, DMSO-

This table provides a general set of conditions for CuAAC reactions involving terminal alkynes.

The terminal alkyne of the propargyl group can undergo a variety of other metal-catalyzed transformations beyond CuAAC. nih.govnih.gov These reactions allow for the introduction of a wide range of functional groups at the terminal position of the alkyne.

One important class of reactions is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful method for the formation of carbon-carbon bonds. Other transition metals like cobalt and nickel can also catalyze the dihydrosilylation of terminal alkynes. nih.gov

Table 3: Examples of Metal-Catalyzed Functionalization of Terminal Alkynes

Reaction NameCatalystReactantProduct Type
Sonogashira CouplingPd(PPh₃)₄, CuIAryl/Vinyl HalideAryl/Vinyl-substituted Alkyne
Glaser CouplingCu(OAc)₂, Pyridine (B92270)-1,3-Diyne
Cadiot-Chodkiewicz CouplingCuCl, Amine1-BromoalkyneUnsymmetrical 1,3-Diyne

This table summarizes some common metal-catalyzed reactions of terminal alkynes.

The triple bond of the propargyl group can also undergo addition reactions, such as hydration and hydroamination. The hydration of the terminal alkyne, typically catalyzed by mercury(II) salts or other transition metal complexes, leads to the formation of a methyl ketone via an enol intermediate, following Markovnikov's rule.

Hydroamination, the addition of an N-H bond across the alkyne, can be catalyzed by various transition metals and can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions. This reaction provides a direct route to enamines or imines, which can be further transformed into other valuable nitrogen-containing compounds.

Acid-Base Equilibria and Proton Dynamics within the this compound System

The acid-base chemistry of this salt is governed by the proton transfer between the dicarboxylic acid (oxalic acid) and the tertiary amine (1-prop-2-ynylazetidine).

The formation of this compound is an equilibrium reaction between 1-prop-2-ynylazetidine and oxalic acid.

1-prop-2-ynylazetidine + Oxalic Acid ⇌ [1-prop-2-ynylazetidinium][oxalate]

The position of this equilibrium is sensitive to environmental conditions. In non-polar, aprotic solvents, the formation of the ion pair is favored. Conversely, in polar, protic solvents such as water, the salt is likely to dissociate into its constituent ions: the 1-prop-2-ynylazetidinium cation and the oxalate (B1200264) anion. The equilibrium can be shifted by temperature changes; an increase in temperature may favor the dissociation of the salt back into the free amine and acid, particularly if the amine is volatile.

The speciation of the compound in solution is highly dependent on the pH and the nature of the solvent.

Influence of pH: Oxalic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 1.25, pKa2 ≈ 4.25). The 1-prop-2-ynylazetidinium cation, being a protonated tertiary amine, will also have a specific pKa value, likely in the range of 9-11, typical for protonated amines. libretexts.org

Strongly Acidic Conditions (pH < 1): Both carboxylic acid groups of oxalic acid will be protonated (H₂C₂O₄), and the azetidine nitrogen will be protonated, existing as the 1-prop-2-ynylazetidinium cation.

Moderately Acidic Conditions (pH 1-4): The first carboxylic acid group will deprotonate, leading to the hydrogen oxalate anion (HC₂O₄⁻), while the azetidine remains protonated.

Mildly Acidic to Neutral Conditions (pH 4-9): The second carboxylic acid group will deprotonate, resulting in the oxalate anion (C₂O₄²⁻), with the azetidine still in its protonated form.

Alkaline Conditions (pH > 10): The 1-prop-2-ynylazetidinium cation will deprotonate to the free amine, 1-prop-2-ynylazetidine.

Influence of Solvent: The choice of solvent affects the solubility and the degree of ionization. Polar protic solvents like water will facilitate the separation of the ions and solvate them. nih.gov In contrast, non-polar aprotic solvents will favor the existence of the compound as a tight ion pair. The basicity of the azetidine nitrogen can also be influenced by the solvent, which in turn affects the equilibrium of the salt formation. nih.gov

A summary of the expected species at different pH values is presented in the table below.

pH RangePredominant Oxalic Acid SpeciesPredominant Azetidine Species
< 1H₂C₂O₄1-prop-2-ynylazetidinium
1 - 4HC₂O₄⁻1-prop-2-ynylazetidinium
4 - 9C₂O₄²⁻1-prop-2-ynylazetidinium
> 10C₂O₄²⁻1-prop-2-ynylazetidine

Stability and Degradation Mechanisms of this compound

The stability of the salt is determined by the susceptibility of its components to hydrolysis, oxidation, and thermal stress.

The 1-prop-2-ynylazetidinium cation contains a strained four-membered ring which could be susceptible to hydrolysis, particularly under harsh pH conditions or elevated temperatures. Ring-opening reactions of azetidinium salts can occur via nucleophilic attack. In aqueous solutions, water can act as the nucleophile. Potential hydrolytic degradation products could include ring-opened propanolamine (B44665) derivatives.

The oxalate anion is generally stable to hydrolysis under typical environmental conditions.

Degradation PathwayPotential Degradation Products of 1-prop-2-ynylazetidinium
Hydrolysis3-(prop-2-ynylamino)propan-1-ol and other ring-opened derivatives

The propargyl group (prop-2-ynyl) on the azetidine ring is a potential site for oxidative degradation. The triple bond can undergo oxidation, leading to various products such as ketones, aldehydes, or carboxylic acids, and could potentially lead to polymerization. The tertiary amine nitrogen can also be oxidized to an N-oxide.

Oxalic acid itself can act as a reducing agent and can be oxidized to carbon dioxide. nih.gov However, in some systems, oxalic acid has also been shown to possess antioxidant properties. nih.govresearchgate.net

To enhance the stability of the compound against oxidative degradation, the use of antioxidants could be considered. Common antioxidants that could be effective include hindered phenols (like BHT), aromatic amines, or certain sulfur-containing compounds. These antioxidants could function by scavenging free radicals that might initiate the oxidation of the propargyl group or the azetidine ring.

Specific thermal degradation data for this compound is not available. However, the thermal decomposition of similar ammonium (B1175870) salts often proceeds via deprotonation of the cation by the anion to yield the free amine and the acid. In this case, heating the salt would likely reverse the salt formation, yielding volatile 1-prop-2-ynylazetidine and oxalic acid.

At higher temperatures, oxalic acid decomposes to formic acid and carbon dioxide. nih.gov The thermal decomposition of azetidine derivatives can be complex. The strained ring may undergo ring-opening and fragmentation. The propargyl group can also undergo thermally induced reactions, such as polymerization or rearrangement.

A general decomposition pathway is proposed in the table below.

ComponentPrimary Decomposition ProductsSecondary Decomposition Products
Oxalic AcidFormic Acid, Carbon DioxideWater, Carbon Monoxide
1-prop-2-ynylazetidineRing-opened fragments, polymerized materialsVarious volatile organic compounds

Solid State Chemistry and Crystal Engineering of Oxalic Acid;1 Prop 2 Ynylazetidine

Polymorphism and Pseudopolymorphism of Oxalic acid;1-prop-2-ynylazetidine

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science. For an ionic salt like this compound, the arrangement of the 1-prop-2-ynylazetidinium cation and the oxalate (B1200264) anion in the crystal lattice can vary, leading to different polymorphs with distinct physicochemical properties.

Exploration of Different Crystalline Forms via Solvent and Temperature Screening

The discovery of polymorphs of this compound would likely begin with a comprehensive screening of crystallization conditions. This involves dissolving the salt in a variety of solvents with different polarities and hydrogen bonding capabilities and allowing it to crystallize under controlled temperature gradients.

Solvent Screening: A systematic approach would involve solvents ranging from non-polar (e.g., toluene, heptane) to polar aprotic (e.g., acetone, acetonitrile) and polar protic (e.g., methanol, ethanol, water). The choice of solvent can significantly influence which polymorph nucleates and grows, due to specific interactions between the solvent and the solute molecules.

Temperature Screening: Crystallization experiments would be conducted at various temperatures, including sub-ambient, ambient, and elevated temperatures. Additionally, cooling crystallization, where a saturated solution is cooled at different rates, and evaporation crystallization are common techniques. For instance, slow cooling often yields the thermodynamically most stable form, while rapid cooling (crash cooling) can sometimes trap a metastable polymorph.

A hypothetical outcome of such a screening is summarized in the table below, illustrating how different conditions could lead to the isolation of distinct crystalline forms.

Table 1: Illustrative Polymorph Screening Results for this compound

Form Crystallization Solvent Temperature (°C) Method
Form I Ethanol 25 Slow Evaporation
Form II Acetonitrile (B52724) 5 Slow Cooling

| Form III | Methanol/Water (1:1) | 40 | Cooling Crystallization |

Characterization of Polymorphs Using PXRD, Solid-State NMR, and Thermal Analysis

Once different crystalline forms are isolated, their unique solid-state structures and properties are characterized using a suite of analytical techniques.

Powder X-ray Diffraction (PXRD): PXRD is a primary tool for identifying and distinguishing between polymorphs. Each crystalline form will produce a unique diffraction pattern, characterized by the position and intensity of the peaks.

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR, particularly ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR, provides information about the local environment of the carbon atoms in the crystal lattice. Different polymorphs will exhibit distinct chemical shifts for the crystallographically independent carbon atoms.

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of the polymorphs. DSC can reveal melting points, transition temperatures between polymorphs, and the associated enthalpies. TGA provides information on the thermal stability and decomposition of the material.

An example of characterization data for hypothetical polymorphs is presented below.

Table 2: Representative Characterization Data for Hypothetical Polymorphs of this compound

Property Form I Form II
PXRD Peaks (2θ) 8.5°, 12.3°, 15.7°, 21.1° 9.2°, 11.8°, 16.5°, 22.4°
¹³C ssNMR Shifts (ppm) 165.2 (COO⁻), 58.1 (CH₂N), 45.3 (C≡CH) 166.8 (COO⁻), 59.5 (CH₂N), 44.1 (C≡CH)

| DSC Melting Point (°C) | 175 | 168 |

Co-crystallization and Salt Co-crystallization Strategies for this compound

Co-crystallization offers a powerful strategy to modify the physicochemical properties of a solid by incorporating a neutral co-former molecule into the crystal lattice along with the ionic salt. This can lead to new materials with improved properties such as solubility, stability, and bioavailability.

Design Principles for New Co-crystals Incorporating this compound

The design of co-crystals of this compound would be guided by the principles of supramolecular chemistry. The selection of a suitable co-former is critical and is often based on the potential for complementary hydrogen bonding interactions with the oxalate anion or the 1-prop-2-ynylazetidinium cation.

Potential co-formers could include molecules with hydrogen bond donor and acceptor groups, such as carboxylic acids, amides, and phenols. The prop-2-ynyl group on the cation also presents an interesting opportunity for weaker C-H···O or C-H···π interactions.

Role of Hydrogen Bonding and Supramolecular Synthons in Crystal Assembly

Hydrogen bonding is the dominant intermolecular interaction that directs the assembly of co-crystals. In the case of this compound, the oxalate anion provides strong hydrogen bond acceptor sites (the carboxylate oxygen atoms), while the azetidinium cation has N-H hydrogen bond donors.

The formation of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions, is key to successful co-crystal design. For example, a common synthon could involve the oxalate anion forming hydrogen bonds with a dicarboxylic acid co-former, creating an extended hydrogen-bonded network.

Amorphous Solid Form Generation and Characterization of this compound

The amorphous form of a compound lacks the long-range order of a crystalline material. Amorphous solids often exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts, which can be advantageous in certain applications.

Generation: The amorphous form of this compound could potentially be generated by several methods:

Melt Quenching: This involves heating a crystalline form above its melting point and then rapidly cooling the melt.

Cryo-milling: Grinding the crystalline solid at cryogenic temperatures can introduce enough lattice defects to induce amorphization.

Spray Drying: Rapidly removing the solvent from a solution of the salt can prevent crystallization and yield an amorphous solid.

Characterization: The amorphous nature of the resulting solid would be confirmed by the absence of sharp peaks in its PXRD pattern, which would instead show a broad halo. DSC analysis would typically show a glass transition temperature (Tg) rather than a sharp melting point.

Methods for Preparing Amorphous this compound

The generation of amorphous forms of pharmaceutical materials is a key strategy to enhance solubility and dissolution rates. For the salt this compound, several established methods could be employed to produce a co-amorphous state. These techniques disrupt the long-range molecular order of the crystalline material, yielding a disordered, higher-energy solid. The choice of method can significantly influence the physicochemical properties and stability of the resulting amorphous phase.

Common methods that could be applicable include:

Grinding Techniques: Both neat (dry) grinding and liquid-assisted grinding (LAG) are effective mechanochemical methods. In a study on azelnidipine (B1666253) and oxalic acid, both neat powder grinding and solvent-assisted grinding were successfully used to produce co-amorphous complexes. acs.org For this compound, stoichiometric amounts of 1-prop-2-ynylazetidine and oxalic acid would be subjected to high-energy ball milling. The mechanical force induces the formation of the amorphous salt. LAG involves adding a small amount of a solvent, which can facilitate molecular mobility and promote the transformation to the amorphous state, sometimes more efficiently than neat grinding. nih.govsysrevpharm.org

Solvent-Based Methods:

Solvent Evaporation: This common technique involves dissolving the parent molecules in a suitable solvent or solvent mixture, followed by rapid removal of the solvent. sysrevpharm.orgijisrt.com The rapid process leaves the molecules "kinetically trapped" in a disordered arrangement.

Spray Drying: An industrial-scale method where a solution of the components is atomized into a hot gas stream, leading to extremely rapid solvent evaporation and formation of amorphous particles. ijisrt.com

Antisolvent Addition: In this method, a solution of the compound is rapidly added to an "antisolvent" in which the compound is insoluble, causing rapid precipitation into an amorphous form. nih.gov

Melt-Based Methods:

Melt Quenching: This involves heating the crystalline material above its melting point to form a liquid and then rapidly cooling it to below its glass transition temperature (Tg). This process can prevent the molecules from arranging into a crystalline lattice. nih.gov

Hot-Melt Extrusion (HME): A solvent-free, continuous manufacturing process where the active ingredient and a co-former are mixed and heated, forming a molten mass that is then extruded. nih.gov HME has been shown to be effective in preparing both co-crystals and co-amorphous systems. nih.govacs.org

The selection of the most suitable method would depend on the thermal stability and solubility characteristics of this compound.

Table 1: Potential Methods for Preparation of Amorphous this compound

MethodPrinciplePotential AdvantagesKey Considerations
Neat/Dry Grinding Mechanical energy induces solid-state transformation.Solvent-free, simple process.Potential for incomplete conversion, thermal degradation.
Liquid-Assisted Grinding (LAG) Mechanical energy with a catalytic amount of solvent.Often more efficient than neat grinding; can produce different polymorphs. nih.govSolvent selection is crucial.
Solvent Evaporation Rapid removal of solvent from a solution of components.Widely used for screening and small-scale preparation. ijisrt.comChoice of solvent, potential for residual solvent.
Spray Drying Atomization of a solution into a hot gas stream.Scalable, produces fine particles. ijisrt.comRequires thermal stability of the compound.
Melt Quenching Rapid cooling of a molten form of the substance.Solvent-free.Risk of thermal degradation during melting.
Hot-Melt Extrusion (HME) Processing components above their softening point in an extruder.Continuous, solvent-free, scalable process. nih.govRequires thermal stability and suitable melt viscosity.

Structural Analysis of Amorphous Forms Using Advanced Techniques

Characterizing the structure of amorphous materials is challenging due to the absence of long-range order. However, a suite of advanced analytical techniques can provide insights into the short-range order and physicochemical properties of amorphous this compound.

Powder X-ray Diffraction (PXRD): This is the primary tool to confirm the amorphous nature of a sample. Unlike crystalline materials which produce sharp Bragg peaks, amorphous solids generate a broad, diffuse halo pattern. researchgate.netnih.gov PXRD is also crucial for detecting any residual crystallinity or monitoring crystallization upon storage. mdpi.com

Thermal Analysis:

Differential Scanning Calorimetry (DSC): A cornerstone technique for characterizing amorphous solids. A DSC thermogram of an amorphous material will show a characteristic glass transition (Tg), which is the temperature at which the material transitions from a rigid glass to a more rubbery state. nih.govmdpi.com The Tg is a critical parameter for assessing the physical stability of the amorphous form.

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the thermal stability of the compound and to quantify the amount of residual solvent or water.

Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to changes in intermolecular interactions, such as hydrogen bonding. In the case of this compound, the formation of an amorphous salt would likely lead to shifts and broadening of the characteristic vibrational bands of the carboxylic acid and amine groups compared to the crystalline form. Studies on azelnidipine-oxalic acid complexes showed that different intermolecular forces in co-amorphous systems could be detected by IR spectroscopy. acs.org

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful technique for probing the local environment of specific nuclei (e.g., ¹³C, ¹⁵N, ¹H). It can provide information on the number of unique molecules in the asymmetric unit, molecular conformation, and intermolecular packing, even in disordered systems. mdpi.comimprovedpharma.com It can also be used to determine the miscibility of components in a co-amorphous system. mdpi.com

Pair Distribution Function (PDF) Analysis: Derived from total X-ray scattering data, PDF analysis provides information about interatomic distances at short and medium ranges. It can reveal details about the local molecular arrangement, or short-range order, that exists within an amorphous material. improvedpharma.com

Table 2: Advanced Analytical Techniques for Amorphous this compound

TechniqueInformation ProvidedRelevance
Powder X-ray Diffraction (PXRD) Confirms amorphous nature (halo pattern), detects crystallinity.Fundamental for verifying the amorphous state. researchgate.net
Differential Scanning Calorimetry (DSC) Measures glass transition (Tg), crystallization, and melting events.Tg is a key indicator of amorphous stability. mdpi.com
Thermogravimetric Analysis (TGA) Determines thermal stability and solvent/water content.Assesses degradation temperature and sample purity.
FTIR Spectroscopy Probes changes in hydrogen bonding and functional group vibrations.Confirms salt formation and interaction in the amorphous state. acs.org
Solid-State NMR (ssNMR) Provides insight into local structure, conformation, and miscibility.Elucidates short-range order and molecular interactions. improvedpharma.com
Pair Distribution Function (PDF) Reveals short- to medium-range interatomic distances.Quantifies the local structure within the disordered material. improvedpharma.com

Intermolecular Interactions and Crystal Packing Motifs in this compound

The crystal structure of this compound would be dictated by a hierarchy of intermolecular interactions, leading to specific, repeating three-dimensional arrangements known as crystal packing motifs. As a salt formed from a dicarboxylic acid and a secondary amine, strong, charge-assisted hydrogen bonds are expected to be the dominant interactions governing its structure.

The primary interaction would be the hydrogen bond between the protonated azetidine (B1206935) nitrogen (N⁺-H) and the carboxylate oxygen (O⁻) of the oxalate anion. This type of N⁺-H···O⁻ interaction is significantly stronger than a neutral N-H···O hydrogen bond and is a defining feature of organic acid-base salts. acs.orgresearchgate.net

Given that oxalic acid has two carboxylic acid groups, and 1-prop-2-ynylazetidine has one basic nitrogen, a 1:1 or 2:1 (amine:acid) stoichiometry is plausible. In a 1:1 salt, the oxalate would be a hydrogenoxalate anion (HC₂O₄⁻), while in a 2:1 salt, it would be the oxalate dianion (C₂O₄²⁻). The stoichiometry would profoundly affect the hydrogen-bonding patterns.

Drawing parallels from known crystal structures of oxalic acid complexes:

Chain and Layer Motifs: Oxalic acid and its anions are excellent building blocks for creating extended networks. In the crystal structure of urea-oxalic acid (2:1), the molecules are held together by hydrogen bonds to form distinct layers. nih.gov Similarly, in 2-aminobenzoxazole (B146116)–oxalic acid (2/1), N—H⋯O hydrogen bonds link the components into chains. acs.org It is highly probable that this compound would also exhibit such chain or layered motifs, where the oxalate anions bridge the 1-prop-2-ynylazetidinium cations via hydrogen bonds.

Supramolecular Synthons: The predictable hydrogen-bonding patterns between carboxylic acids/carboxylates and pyridinium/aminium groups often lead to robust supramolecular synthons. The R²₂(8) ring motif, formed by a pair of N-H···O hydrogen bonds between a dicarboxylic acid and two amine molecules, is a common feature in such systems. acs.org

The interplay between the strong N⁺-H···O⁻ hydrogen bonds and these weaker, but numerous, interactions would ultimately determine the final, most thermodynamically stable crystal packing for this compound. acs.org

Applications and Derivatives of Oxalic Acid;1 Prop 2 Ynylazetidine in Chemical Synthesis and Materials Science

Oxalic acid;1-prop-2-ynylazetidine as a Building Block in Organic Synthesis

The presence of both a nucleophilic nitrogen atom within the azetidine (B1206935) ring and a reactive propargyl group makes this compound a valuable precursor for the synthesis of complex molecular architectures.

Utility in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgrsc.org The 1-prop-2-ynylazetidine portion of the title compound can readily participate in such reactions. For instance, the secondary amine of the azetidine ring can react with an aldehyde and an isocyanide in a Ugi-type reaction. Furthermore, the terminal alkyne is a key functional group for various MCRs, including the A3 coupling (aldehyde-alkyne-amine) and the Kabachnik-Fields reaction. organic-chemistry.org

The oxalic acid component can act as an in-situ Brønsted acid catalyst, a feature known to promote certain MCRs. researchgate.net This dual functionality within a single molecule—a reactive nucleophile/alkyne and an acid catalyst—could streamline the synthesis of highly functionalized and structurally diverse heterocyclic compounds.

A hypothetical multi-component reaction involving this compound is presented below:

Reactant 1Reactant 2Reactant 3ProductReaction Type
This compoundAldehydeIsocyanideHighly substituted peptide-like scaffoldUgi-azide reaction
This compoundAldehydeSecondary AminePropargylamine (B41283) derivativeA3 coupling

Precursor for Azetidine-Based Scaffolds and Novel Heterocycles

The strained azetidine ring is a sought-after motif in medicinal chemistry due to its ability to impart unique conformational constraints and improve physicochemical properties of drug candidates. nih.govnih.govmedwinpublishers.com this compound serves as an excellent starting material for the elaboration into more complex azetidine-based scaffolds.

The propargyl group can be transformed through various well-established alkyne chemistries. For example, "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), would allow for the facile linkage of the azetidine moiety to a wide array of molecules bearing an azide (B81097) group. This approach is modular and highly efficient for creating libraries of novel compounds. rsc.org

Furthermore, intramolecular reactions can lead to the formation of fused or spirocyclic heterocyclic systems. For instance, after modification of the oxalic acid moiety, the alkyne could potentially undergo an intramolecular cycloaddition with a tethered functional group, leading to novel bicyclic structures. The synthesis of diverse azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, has been demonstrated from related azetidine precursors. nih.govresearchgate.net

Supramolecular Assemblies and Hybrid Materials Utilizing this compound

The distinct functional groups of this compound make it an attractive candidate for the construction of ordered supramolecular structures and advanced materials.

Self-Assembly Driven by Hydrogen Bonding and Other Non-Covalent Interactions

The oxalic acid moiety, with its two carboxylic acid groups, is a powerful hydrogen bond donor and acceptor. wikipedia.org This enables the formation of robust and predictable hydrogen-bonding networks. The azetidine nitrogen can also participate in hydrogen bonding. This combination of hydrogen bonding sites can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures.

The propargyl group can further influence the packing of these assemblies through weaker C-H···π interactions. The interplay of these various non-covalent forces could lead to the formation of complex and functional supramolecular polymers or gels.

Incorporation into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. researchgate.netrsc.org The dicarboxylic acid functionality of oxalic acid makes the title compound a suitable candidate for use as an organic linker in MOF synthesis. The azetidine and alkyne groups would then decorate the pores of the resulting framework, imparting specific functionality. For example, the basic nitrogen of the azetidine could enhance CO2 adsorption, while the alkyne would be available for post-synthetic modification. researchgate.netnih.gov

Covalent Organic Frameworks (COFs) are analogous porous polymers built from organic monomers linked by strong covalent bonds. The alkyne groups of this compound could undergo polymerization reactions, such as Glaser coupling, to form a 2D or 3D COF. The resulting material would possess a regular array of azetidine and carboxylic acid functionalities, making it potentially useful for applications in catalysis or separation.

Catalytic Applications Involving the Azetidine and Alkyne Moieties of this compound

The combination of a Lewis basic azetidine, a transition-metal-coordinating alkyne, and a Brønsted acidic oxalic acid suggests a range of potential catalytic applications.

The azetidine nitrogen can act as an organocatalyst, for example, in promoting Michael additions or aldol-type reactions. Its presence within a rigid four-membered ring can impart a unique stereochemical environment, potentially leading to enantioselective transformations.

The terminal alkyne can coordinate to transition metals, serving as a "handle" to anchor a catalytically active metal complex. For instance, coordination to a rhodium or iridium precursor could generate a catalyst for hydrogenation or hydroformylation reactions. The proximity of the azetidine and oxalic acid moieties could allow for cooperative catalytic effects, where these groups influence the activity and selectivity of the metal center.

Furthermore, the entire molecule could act as a ligand for the synthesis of novel transition metal catalysts. The bidentate or even tridentate coordination of the azetidine nitrogen, the alkyne, and one of the carboxylate groups could lead to well-defined and stable metal complexes with unique catalytic properties. The introduction of pyridine (B92270) and other nitrogen-containing ligands has been shown to be effective in creating active sites in MOF-based catalysts. rsc.org

Ligand Design for Organocatalysis and Asymmetric Synthesis

Chiral azetidine derivatives have emerged as powerful tools in the field of organocatalysis and asymmetric synthesis. researchgate.net The conformational rigidity of the azetidine ring makes it an excellent scaffold for creating a well-defined chiral environment around a catalytic center.

It is proposed that a chiral form of 1-prop-2-ynylazetidine could serve as a highly effective organocatalyst or ligand. The azetidine nitrogen can act as a Lewis base or participate in the formation of enamines or iminium ions, which are key intermediates in many organocatalytic transformations. The propargyl group provides a versatile handle for further modification. For instance, it can be functionalized using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing the ligand to be tethered to polymers, surfaces, or larger molecular architectures. researchgate.net

The use of L-azetidine carboxylic acid as a catalyst in reactions such as the electrophilic amination of ketones has been documented, demonstrating the utility of this ring system in promoting asymmetric transformations. researchgate.net By analogy, a catalyst derived from 1-prop-2-ynylazetidine could be applied to a range of reactions. The oxalic acid salt of this amine could offer advantages in terms of stability and ease of handling compared to the free base.

Table 1: Potential Asymmetric Reactions Catalyzed by Chiral Azetidine Derivatives

Reaction Type Role of Azetidine Catalyst Potential Substrates
Aldol Reaction Forms a chiral enamine intermediate Aldehydes, Ketones
Michael Addition Activates the enone or enal substrate α,β-Unsaturated carbonyls, Nitroalkenes
Friedel-Crafts Alkylation Forms a chiral iminium ion Indoles, Pyrroles, Electron-rich arenes

Metal-Ligand Complexation for Transition Metal Catalysis

The 1-prop-2-ynylazetidine component is an excellent candidate for ligand development in transition metal catalysis. It possesses two primary points for metal coordination: the lone pair of electrons on the nitrogen atom and the π-system of the carbon-carbon triple bond. rsc.org

The nitrogen atom can form a strong coordinate bond with a variety of transition metals, including palladium, rhodium, and iridium. The propargyl group's alkyne can engage in π-coordination, particularly with metals like gold, copper, or silver. rsc.org This dual-coordination capability could be exploited to create novel bidentate or bridging ligands, influencing the steric and electronic properties of the metal center and, consequently, its catalytic activity and selectivity. For example, heterobimetallic complexes containing a propargyl gold moiety π-coordinated to copper or silver have shown enhanced anticancer activity, suggesting a synergistic effect between the metals. rsc.org

Furthermore, oxalic acid itself has a role in catalysis. It is known to be an effective leaching agent for removing poisoning deposits from aged automotive catalysts. nih.gov More synthetically relevant, it can serve as a convenient and solid in-situ source of carbon monoxide (CO) in palladium-catalyzed carbonylation reactions, such as the synthesis of aromatic carboxylic acids from aryl halides. rsc.org Therefore, in a reaction medium, the "this compound" compound could theoretically provide both the ligand (azetidine) and a reactant (CO from oxalic acid decomposition) for a catalytic cycle.

Table 2: Potential Roles in Transition Metal Catalysis

Component Function Target Metals Potential Reactions
1-prop-2-ynylazetidine N-donor Ligand Pd, Rh, Ir, Ru Cross-coupling, Hydrogenation
1-prop-2-ynylazetidine π-Alkyne Ligand Au, Ag, Cu Cyclization, Rearrangement
Oxalic Acid Counter-ion Any General salt formation

Advanced Analytical Methodologies for the Detection and Quantification of this compound

The analysis of "this compound" requires methods capable of separating and quantifying its two distinct components: a basic amine and a dicarboxylic acid.

Chromatographic Techniques (HPLC, GC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the simultaneous analysis of the amine and acid components. nih.govresearchgate.net Given the polar and ionic nature of both oxalic acid and 1-prop-2-ynylazetidine, a reversed-phase separation would likely require specialized conditions. A mixed-mode column, which combines reversed-phase and ion-exchange properties, would be ideal for retaining and separating both the cationic amine and the anionic oxalate (B1200264). helixchrom.com Alternatively, ion-pairing chromatography could be employed, where a reagent is added to the mobile phase to form neutral complexes with the ionic analytes, allowing for their retention on a standard C18 column. sigmaaldrich.com Detection could be achieved using a Photodiode Array (PDA) detector or, for higher sensitivity and confirmation of identity, a Mass Spectrometer (MS). researchgate.net

Gas Chromatography (GC) is well-suited for the analysis of the volatile 1-prop-2-ynylazetidine component. However, direct injection may be challenging due to the polarity of the amine. Derivatization, such as silylation, is a common strategy to increase the volatility and thermal stability of such compounds, enabling robust GC or GC-MS analysis. researchgate.net Oxalic acid is not typically analyzed directly by GC but can be quantified after esterification to form a more volatile derivative.

Table 3: Proposed Chromatographic Methods for Analysis

Technique Analyte Column/Stationary Phase Mobile Phase/Carrier Gas Detector
HPLC Oxalic Acid & Azetidine Mixed-Mode (HILIC/Ion-Exchange) or C18 with Ion-Pairing Reagent Acetonitrile (B52724)/Ammonium (B1175870) Acetate Buffer PDA, MS
GC 1-prop-2-ynylazetidine DB-5 or similar non-polar capillary Helium FID, MS

Spectrophotometric and Electrochemical Methods for Trace Detection

Spectrophotometric methods are particularly effective for the quantification of oxalic acid, especially in complex matrices. iiste.org Several methods have been developed based on chemical derivatization to produce a colored product that can be measured with a UV-Vis spectrophotometer. One such method involves the reaction of oxalic acid with sodium nitrite (B80452) to release nitrous acid, which then participates in a diazotization reaction to form a red azo dye with a maximum absorbance around 482 nm. researchgate.net Another approach is based on the catalytic effect of oxalate on the oxidation of a dye like Victoria blue B by dichromate, where the decrease in absorbance is proportional to the oxalate concentration. researchgate.net These methods offer high sensitivity for trace-level detection of the oxalic acid component.

Electrochemical methods offer a promising avenue for the sensitive detection of the 1-prop-2-ynylazetidine component by targeting its unique terminal alkyne group. The electrochemical oxidation or reduction of alkynes can be measured at an electrode surface. Recent studies have demonstrated the electrochemical functionalization of terminal alkynes, indicating their redox activity. rsc.orgresearchgate.net This suggests that a voltammetric technique, such as cyclic voltammetry or differential pulse voltammetry, could be developed for the direct and sensitive quantification of 1-prop-2-ynylazetidine, even in the presence of other non-redox-active species. Additionally, click chemistry can be used to attach a fluorescent tag to the alkyne, allowing for highly sensitive detection via fluorescence spectroscopy. nih.govrsc.org

Future Research Directions and Open Questions Regarding Oxalic Acid;1 Prop 2 Ynylazetidine

Exploration of Novel and Stereoselective Synthetic Routes

The synthesis of substituted azetidines is a challenging yet rewarding area of organic chemistry, given their prevalence in bioactive molecules. researchgate.net Future research should focus on developing novel and efficient synthetic routes to 1-prop-2-ynylazetidine, with a particular emphasis on stereoselectivity, especially if chiral centers are introduced into the azetidine (B1206935) ring.

Open questions in this area include:

Can a one-pot synthesis of Oxalic acid;1-prop-2-ynylazetidine be developed from simple, achiral precursors?

What are the most effective catalysts for the stereoselective synthesis of substituted 1-prop-2-ynylazetidine derivatives?

A comparative study of different synthetic strategies would be highly valuable. The table below illustrates a hypothetical comparison of potential synthetic routes.

Synthetic Route Key Transformation Potential Catalyst Hypothetical Yield (%) Hypothetical Enantiomeric Excess (%)
Route A[2+2] CycloadditionChiral Lewis Acid65>95
Route BIntramolecular CyclizationPalladium Complex75N/A (for achiral product)
Route CRing Expansion of Aziridine (B145994)Thermal/Photochemical50Substrate-dependent
Route DFunctionalization of AzetidineBase-mediated alkylation90Dependent on starting material

This table presents hypothetical data for illustrative purposes.

Deeper Understanding of Structure-Reactivity Relationships Through Mechanistic Studies

The 1-prop-2-ynylazetidine cation possesses two key reactive sites: the strained azetidine ring and the terminal alkyne. The ring strain of azetidine (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions, while the alkyne can participate in a variety of transformations, including cycloadditions (e.g., "click" chemistry), hydrations, and coupling reactions. The interplay between these two functionalities is a critical area for investigation.

Mechanistic studies are crucial to understanding and predicting the reactivity of this compound. Such studies could involve:

Kinetic analysis of reactions at the alkyne or the azetidine ring to quantify the influence of the other group on reaction rates.

Isotopic labeling studies to trace the pathways of atoms during transformations.

Computational modeling (DFT calculations) to map reaction coordinates, identify transition states, and rationalize observed reactivity and selectivity. nih.gov

Key questions to be addressed by mechanistic studies include:

Does the protonation state of the azetidine nitrogen (as the oxalate (B1200264) salt) influence the reactivity of the propargyl group?

Can the azetidine ring participate in intramolecular reactions with the alkyne under certain conditions?

What are the mechanisms of thermal or photochemical decomposition of the compound?

Mechanistic Study Type Objective Expected Outcome
Kinetic Isotope EffectTo determine the rate-determining step in alkyne hydration.Insight into the transition state geometry.
In-situ Spectroscopy (NMR, IR)To identify reactive intermediates in ring-opening reactions.Direct observation of transient species.
DFT ModelingTo calculate the activation barriers for competing reaction pathways.A predictive model of reactivity.

This table presents hypothetical data for illustrative purposes.

Investigation of Tunable Solid-State Properties for Material Science Applications

The formation of a salt between 1-prop-2-ynylazetidine and oxalic acid introduces the potential for creating crystalline materials with tunable solid-state properties. Crystal engineering of this compound could lead to the discovery of polymorphs, cocrystals, or solvates with distinct physical characteristics, such as solubility, melting point, and stability. acs.org

The hydrogen bonding capabilities of the oxalate anion and the azetidinium cation, along with the potential for π-stacking interactions involving the alkyne, could be exploited to control the crystal packing. The solid-state arrangement of the molecules will, in turn, influence the material's properties. For example, the alignment of the propargyl groups in the crystal lattice could be critical for solid-state polymerization reactions.

Future research should involve:

A systematic screening for different crystalline forms of this compound.

Single-crystal X-ray diffraction to determine the precise three-dimensional structure of these forms.

Characterization of the physical properties of each crystalline form.

Crystalline Form Crystal System Hypothetical Melting Point (°C) Key Intermolecular Interactions
Form I (from Ethanol)Monoclinic155-158N-H···O hydrogen bonds, C-H···π interactions
Form II (from Water)Orthorhombic162-165Extensive hydrogen bonding network involving water
Cocrystal with Adipic AcidTriclinic140-143Carboxylic acid-carboxlate hydrogen bonds

This table presents hypothetical data for illustrative purposes.

Advanced Materials Integration and Performance Assessment

The presence of a terminal alkyne in this compound makes it an excellent candidate for integration into advanced materials via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click" chemistry). This allows for the covalent linking of the azetidine moiety to polymers, surfaces, or biomolecules.

Potential applications in materials science include:

Polymer modification: Grafting the compound onto a polymer backbone could introduce changes in properties such as thermal stability, solubility, or cross-linking ability.

Surface functionalization: Immobilizing the compound on a surface could create a new interface with tailored chemical reactivity.

Development of metal-organic frameworks (MOFs): The azetidine and alkyne groups could act as ligands for metal ions, potentially forming novel porous materials.

The performance of these new materials would need to be rigorously assessed. For example, a polymer modified with this compound could be tested for its mechanical properties, while a functionalized surface could be evaluated for its catalytic activity or sensing capabilities.

Material Type Integration Method Property to Assess Potential Application
Poly(methyl methacrylate)"Click" graftingGlass transition temperatureHigh-performance plastics
Silica NanoparticlesSurface silanization and "click"Adsorption capacityChromatography
Copper-based MOFSolvothermal synthesisGas sorption selectivityCarbon capture

This table presents hypothetical data for illustrative purposes.

Computational Design and Validation of Functional Derivatives of this compound

Computational chemistry offers a powerful tool for the in silico design of new derivatives of this compound with desired properties. By modifying the substituents on the azetidine ring or replacing the propargyl group with other functionalities, it is possible to tune the electronic, steric, and conformational characteristics of the molecule.

Quantum mechanical calculations can be used to predict:

The geometric and electronic structure of new derivatives.

Their reactivity towards various reagents.

Their potential to self-assemble into ordered structures.

This computational pre-screening can guide synthetic efforts, saving time and resources by prioritizing the most promising target molecules. For instance, if a derivative with a specific dipole moment is desired for a nonlinear optics application, various substituent patterns can be modeled to identify the most promising candidates for synthesis.

Derivative Substituent Predicted Property Potential Application
Derivative 13-fluoroIncreased ring puckerConformational control
Derivative 2N-but-2-ynylAltered steric hindranceSelective reactivity
Derivative 33-phenylEnhanced π-stackingCrystal engineering

This table presents hypothetical data for illustrative purposes.

The validation of these computational designs would then be carried out through the synthesis and experimental characterization of the most promising derivatives, creating a feedback loop between theory and experiment.

Conclusion

Summary of Key Academic Research Findings on Oxalic acid;1-prop-2-ynylazetidine

The compound this compound is primarily recognized in the context of chemical synthesis as a salt form of the functionally more significant molecule, 1-prop-2-ynylazetidine. The use of oxalic acid to form this salt provides a stable, crystalline solid that is more easily handled and stored than its free base counterpart. The core of its research value lies in the unique structural combination of an azetidine (B1206935) ring and a propargyl group.

The azetidine ring is a four-membered nitrogen-containing heterocycle. rsc.orgrsc.orgresearchgate.net Its significance in organic and medicinal chemistry stems from its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for unique reactivity and controlled ring-opening reactions, making it a valuable scaffold in constructing more complex molecular architectures. rsc.orgrsc.org

The propargyl group (prop-2-ynyl) is a terminal alkyne that serves as a critical functional handle in a variety of chemical transformations. Most notably, it is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This suite of reactions is prized for its high efficiency, selectivity, and mild reaction conditions. The propargylamine (B41283) moiety, in a broader sense, is a widely distributed group in medicinal chemistry and chemical biology due to its versatile reactivity. nih.gov

While specific research focusing solely on the oxalic acid salt is not prominent, the constituent parts, 1-prop-2-ynylazetidine, are of significant interest. Research involving this compound would leverage the azetidine ring as a structural motif and the propargyl group for facile modification and conjugation.

Significance of this compound in Contemporary Chemical Research

The significance of this compound in modern chemical research is as a versatile building block, particularly in the fields of medicinal chemistry and materials science. The compound itself is a practical source for the 1-prop-2-ynylazetidine cation, which combines two highly sought-after chemical functionalities.

Azetidines in Medicinal Chemistry: Azetidines are considered "privileged" structures in drug discovery. researchgate.net Their rigid, three-dimensional nature can impart favorable pharmacological properties to a drug candidate, such as improved metabolic stability, cell permeability, and target-binding affinity. The inclusion of an azetidine ring can serve as a bioisostere for other, less desirable functional groups, helping to fine-tune the properties of a lead compound.

Propargyl Group for Bioconjugation: The terminal alkyne of the propargyl group is an ideal handle for "click chemistry." This allows for the straightforward attachment of the 1-prop-2-ynylazetidine moiety to other molecules, such as fluorescent dyes, polymers, peptides, or drug molecules that have been functionalized with an azide (B81097) group. This modular approach is fundamental to modern drug discovery, chemical biology, and the development of novel materials.

Therefore, the primary role of this compound is to provide a stable and convenient source of a bifunctional building block that can be readily incorporated into more complex molecular systems. Its utility is not in its own biological activity, but in its ability to facilitate the synthesis of novel compounds with potentially valuable properties.

Concluding Remarks on Future Research Trajectories for this compound

Future research involving this compound will likely focus on the exploitation of its constituent parts, 1-prop-2-ynylazetidine, in several key areas:

Novel Drug Scaffolds: Medicinal chemists are likely to use this compound as a starting material to synthesize new classes of compounds where the azetidine ring is a central design element. The propargyl group would be used to append various substituents to explore structure-activity relationships (SAR) and identify new drug candidates.

Chemical Probes and Diagnostics: The ability to attach the 1-prop-2-ynylazetidine moiety to reporter molecules via click chemistry makes it a valuable tool for creating chemical probes. These probes can be used to study biological systems, track the distribution of molecules in cells, and develop new diagnostic agents.

Materials Science: In materials science, the compound could be used to modify the surface of polymers or other materials. The introduction of the azetidine ring could alter the physical properties of the material, while the propargyl group would allow for further functionalization.

Development of New Synthetic Methodologies: The unique reactivity of the strained azetidine ring may be exploited in the development of new synthetic methods. rsc.orgresearchwithnj.com Researchers may explore novel ring-opening reactions or other transformations of the 1-prop-2-ynylazetidine core to access new chemical space. Recent advances in photocatalysis and computational modeling are making the synthesis of complex azetidines more predictable and accessible, which could spur further investigation into compounds like 1-prop-2-ynylazetidine. thescience.dev

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.